1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1855890-49-1
VCID: VC2897145
InChI: InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2
SMILES: C#CC1=CN(N=C1)CC(F)F
Molecular Formula: C7H6F2N2
Molecular Weight: 156.13 g/mol

1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole

CAS No.: 1855890-49-1

Cat. No.: VC2897145

Molecular Formula: C7H6F2N2

Molecular Weight: 156.13 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole - 1855890-49-1

Specification

CAS No. 1855890-49-1
Molecular Formula C7H6F2N2
Molecular Weight 156.13 g/mol
IUPAC Name 1-(2,2-difluoroethyl)-4-ethynylpyrazole
Standard InChI InChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2
Standard InChI Key PYGXXQOBZUZYHQ-UHFFFAOYSA-N
SMILES C#CC1=CN(N=C1)CC(F)F
Canonical SMILES C#CC1=CN(N=C1)CC(F)F

Introduction

Chemical Identity and Structural Properties

1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole is identified by several key chemical identifiers that facilitate its recognition in scientific literature and chemical databases.

Basic Chemical Information

The compound is characterized by the following chemical properties:

PropertyValue
CAS Number1855890-49-1
Molecular FormulaC₇H₆F₂N₂
Molecular Weight156.13 g/mol
IUPAC Name1-(2,2-difluoroethyl)-4-ethynylpyrazole
Standard InChIInChI=1S/C7H6F2N2/c1-2-6-3-10-11(4-6)5-7(8)9/h1,3-4,7H,5H2
Standard InChIKeyPYGXXQOBZUZYHQ-UHFFFAOYSA-N
SMILESC#CC1=CN(N=C1)CC(F)F

The compound possesses a pyrazole core with an ethynyl group (C≡CH) at position 4 and a 2,2-difluoroethyl group (-CH₂CF₂H) attached to the N1 position of the pyrazole ring .

Physical Properties

Based on available data and predictions, 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole exhibits the following physical characteristics:

Physical PropertyValue
Physical StateSolid (at standard conditions)
Boiling Point212.4±40.0 °C (Predicted)
Density1.13±0.1 g/cm³ (Predicted)
pKa0.00±0.10 (Predicted)

These properties influence the compound's behavior in chemical reactions, solubility characteristics, and potential formulation approaches for pharmaceutical applications .

Structural Features and Reactivity

The compound contains several key structural features that contribute to its reactivity and potential applications:

  • The pyrazole ring provides a heterocyclic core with aromatic character, contributing to the compound's stability while offering sites for further functionalization.

  • The ethynyl group (-C≡CH) at the 4-position serves as a reactive handle for various transformations, particularly in click chemistry and cross-coupling reactions, making it valuable for synthetic chemistry applications.

  • The 2,2-difluoroethyl group enhances metabolic stability and can modify the lipophilicity of the compound, properties that are particularly valuable in medicinal chemistry applications.

The presence of these functional groups creates a molecule with multiple reactive sites, allowing for diverse chemical transformations and potentially rich biological activity profiles.

Synthesis and Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole typically follows multi-step reaction pathways, with several possible approaches depending on the starting materials and desired purity.

Key Synthetic Steps

A potential synthetic route might involve:

  • Pyrazole Core Formation: Initial synthesis of a suitable pyrazole precursor through condensation reactions of hydrazines with appropriate dicarbonyl compounds.

  • Ethynyl Group Introduction: The ethynyl group can be introduced via palladium-catalyzed cross-coupling reactions (such as Sonogashira coupling) from a halogenated pyrazole intermediate, or through direct C-H functionalization strategies.

  • N-Alkylation: The final step would involve N-alkylation of the pyrazole nitrogen with a suitable difluoroethyl donor, such as 2,2-difluoroethyl tosylate or similar leaving group-activated precursors.

Purification and Characterization

After synthesis, the compound would typically be purified using techniques such as:

  • Column chromatography

  • Recrystallization

  • Preparative HPLC

Characterization would involve spectroscopic methods including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)

  • Infrared spectroscopy (especially for confirming the presence of the C≡C bond)

  • Mass spectrometry for molecular weight confirmation

  • Elemental analysis for purity determination

Comparative Analysis with Related Compounds

To better understand the significance and unique properties of 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole, it is valuable to compare it with structurally related compounds.

Comparison with 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole

1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole (CAS: 1006442-51-8) is a structural analog that differs primarily in the 4-position substituent:

Property1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole
Molecular FormulaC₇H₆F₂N₂C₅H₅F₂N₃O₂
Molecular Weight156.13 g/mol177.11 g/mol
4-Position SubstituentEthynyl (-C≡CH)Nitro (-NO₂)
Key DifferenceContains a reactive alkyne groupContains a strongly electron-withdrawing nitro group
Potential ApplicationsClick chemistry, cross-couplingReduction to amine, nucleophilic substitution

The nitro group in the related compound significantly alters the electronic distribution within the pyrazole ring, likely affecting its reactivity and potential biological properties compared to the ethynyl derivative .

Relationship to 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole

Another related compound is 1-(difluoromethyl)-4-ethynyl-1H-pyrazole, which differs in the N-substituent:

Property1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole1-(Difluoromethyl)-4-ethynyl-1H-pyrazole
Molecular FormulaC₇H₆F₂N₂C₆H₄F₂N₂
Molecular Weight156.13 g/mol142.11 g/mol
N-Substituent2,2-Difluoroethyl (-CH₂CF₂H)Difluoromethyl (-CF₂H)
Key DifferenceContains an additional methylene groupDifluoromethyl directly attached to nitrogen

The additional methylene group in 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole creates greater conformational flexibility and potentially different physicochemical properties compared to the 1-(difluoromethyl) analog.

Current Research and Development Status

The current research landscape for 1-(2,2-difluoroethyl)-4-ethynyl-1H-pyrazole is primarily focused on its potential as a synthetic building block rather than as a final product with specific applications.

Research Challenges

Several challenges exist in the research and development of this compound:

  • Limited Published Literature: There appears to be relatively limited published information specifically about this compound, suggesting it may be a newer synthetic target or primarily used in proprietary research.

  • Synthetic Optimization Needs: The multi-step synthesis likely requires optimization for scale-up and cost-effective production.

  • Biological Activity Characterization: Comprehensive evaluation of its biological activities appears to be still in development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator